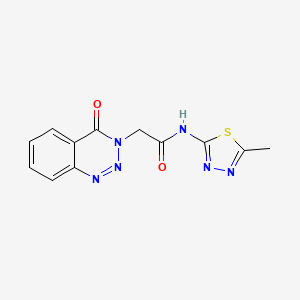![molecular formula C16H17N3O3S B6101044 ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate, also known as EMA-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate involves the inhibition of various enzymes and pathways involved in cancer progression, microbial growth, and enzyme activity. This compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and topoisomerase. It has also been found to inhibit the activation of various pathways involved in cancer progression such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects such as inducing apoptosis, inhibiting enzyme activity, and exhibiting antimicrobial activity. In cancer cells, this compound induces apoptosis by activating various pathways such as the caspase pathway. In microbial cells, this compound exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in microbial growth.
実験室実験の利点と制限
Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate has various advantages and limitations for lab experiments. Its advantages include its potent activity against various cancer cells and microbial strains, its ability to inhibit the activity of various enzymes, and its potential use as a therapeutic agent. Its limitations include its potential toxicity, its limited solubility in water, and its potential side effects.
将来の方向性
Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate has various future directions for research, including its potential use as a therapeutic agent for cancer therapy and antimicrobial activity, its potential use as an enzyme inhibitor, and its potential use in drug discovery. Further research is needed to determine the optimal dosage and toxicity of this compound, its potential side effects, and its potential use in combination therapy with other drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method involves a multi-step process, and its scientific research application includes cancer therapy, antimicrobial activity, and enzyme inhibition. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cancer progression, microbial growth, and enzyme activity. Its advantages and limitations for lab experiments include its potent activity against various cancer cells and microbial strains, its potential use as a therapeutic agent, and its potential toxicity and side effects. Its future directions for research include its potential use as a therapeutic agent, enzyme inhibitor, and drug discovery.
合成法
Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride, followed by the reaction with 6-methylpyrimidin-4-ylamine and ethyl acetoacetate. The final product is obtained through the reaction of the intermediate compound with ethyl chloroformate. The purity of this compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and enzyme inhibition. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer progression. In antimicrobial activity, this compound has been found to exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In enzyme inhibition, this compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
特性
IUPAC Name |
ethyl 4-[[2-(6-methylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-16(21)12-4-6-13(7-5-12)19-14(20)9-23-15-8-11(2)17-10-18-15/h4-8,10H,3,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFKZBHXBVSOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-pentenamide](/img/structure/B6100962.png)
![7-(3-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6100970.png)
![2-{1-(2-ethoxybenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6100986.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6100988.png)
![N-ethyl-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6100996.png)

![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6101015.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B6101022.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6101029.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)

![2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)